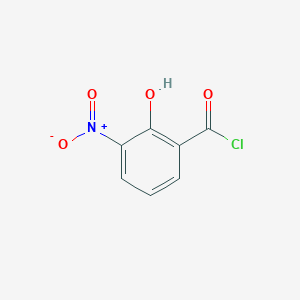

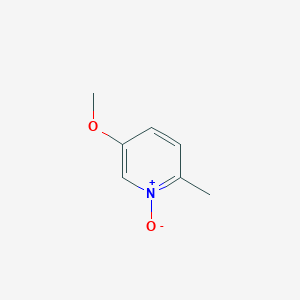

2-Hydroxy-3-nitrobenzoyl chloride

Overview

Description

2-Hydroxy-3-nitrobenzoyl chloride is a chemical compound that can be extracted from the leaves of Actephila merrilliana . Its molecule is planar . It is available for purchase from various suppliers .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with hydrogen halides . For example, the reaction of 2-[3(4)-nitrobenzoyl]-1,1,3,3-tetracyanopropenides with hydrogen chloride in alcohols leads to the corresponding 4-amino-1-alkoxy-1-[3(4)-nitrophenyl]-3-oxo-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrilam .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Derivatives:

- 2-Hydroxy-4-methoxy-3′-nitrodibenzophenone, a derivative, is prepared from 1,3-dimethoxybenzene with meta-nitrobenzoyl chloride through Friedel-Crafts acylation. This synthesis involves reaction conditions such as 40 ℃ temperature and 3 h duration, yielding 71.8% dibenzophenone (Zhao De-feng, 2006).

- Solvolysis Studies:

- A kinetic study on the solvolysis of o-nitrobenzoyl chloride in various solvents under different temperatures highlights its reactivity and offers insights into the role of the ortho-nitro group in such reactions (Park et al., 2019).

Biochemical Analysis and Detection

- Proteome Analysis:

- In the field of proteome analysis, 2-nitrobenzenesulfenyl (NBS) method, using NBS chloride, benefits from improved detection sensitivity when 3-hydroxy-4-nitrobenzoic acid is used as a matrix in mass spectrometry, showcasing the significance of nitrobenzene derivatives in proteomic research (Matsuo et al., 2006).

Organic Synthesis and Material Science

- Preparation of Optically Active Compounds:

- Research on optically active serinol monobenzoates involves the use of 4-nitrobenzoyl chloride in mono-O-acylation, highlighting its utility in synthesizing optically active compounds (Sugiyama et al., 2003).

- Enhancement of Detection in LC–MS:

- A study on enhancing LC–MS detection responses for estrogens in biological fluids demonstrates the practical use of 4-nitrobenzoyl chloride for derivatization, showcasing its application in sensitive detection technologies (Higashi et al., 2006).

Polymer Science

- Polymer Synthesis:

- 2-Hydroxy-3-nitrobenzoyl chloride derivatives play a role in the synthesis of novel polymers, such as in the preparation of pyridine-based ether ester diamines for thermally stable polymers (Mehdipour‐Ataei et al., 2004).

Medicinal Chemistry and Pharmacology

- Anticonvulsant Activities:

- Research on Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid reveals their anticonvulsant activities, suggesting potential medical applications of related compounds (D'angelo et al., 2008).

- Antibacterial Agents:

- The synthesis and evaluation of 3-hydroxy-2-naphthoic acid hydrazide derivatives demonstrate significant antibacterial activity, indicating the role of nitrobenzoyl derivatives in developing new antibacterial agents (Khalil et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-3-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMFTXFUUJPTKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618493 | |

| Record name | 2-Hydroxy-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35748-36-8 | |

| Record name | 2-Hydroxy-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)